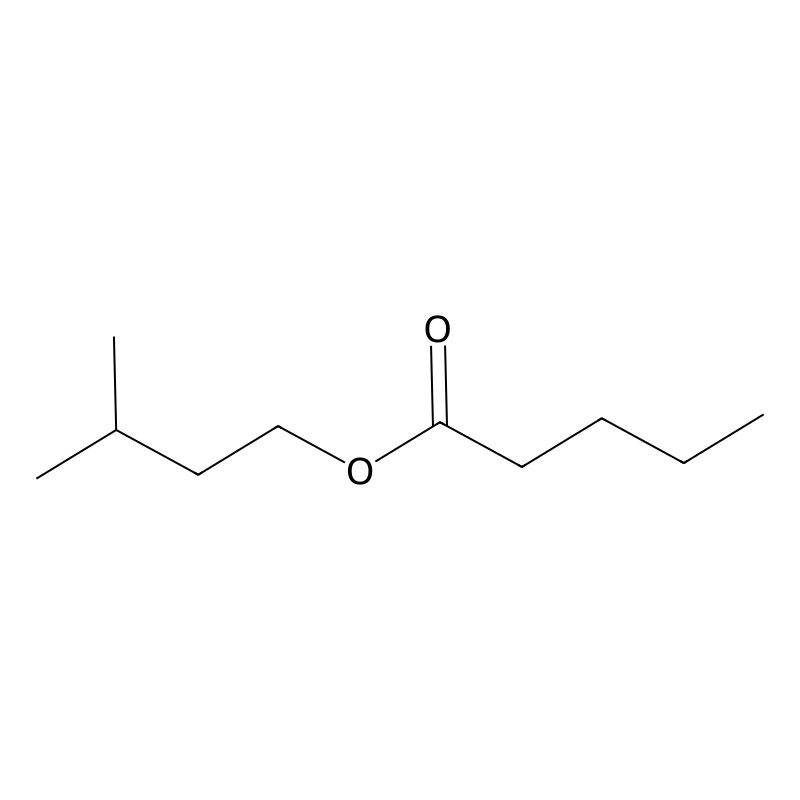3-Methylbutyl pentanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Methylbutyl pentanoate, also known as isopentyl pentanoate or valeric acid, 3-methylbutyl ester, is an organic compound classified as a fatty acid ester []. Fatty acid esters are formed by the reaction between a carboxylic acid and an alcohol []. They are a diverse group of molecules with a wide range of applications in scientific research.
Here are some areas where 3-Methylbutyl pentanoate is used in scientific research:
Biological studies
3-Methylbutyl pentanoate has been studied for its potential biological effects, including its role in plant growth and development [].
Food science
This compound can be found naturally in some fruits and flavors and may contribute to their overall aroma profile []. Researchers are interested in understanding how 3-Methylbutyl pentanoate interacts with other flavor compounds and how it affects taste perception.
Material science
Fatty acid esters, including 3-Methylbutyl pentanoate, have potential applications in the development of new materials such as biofuels and lubricants.
3-Methylbutyl pentanoate is an organic compound classified as a fatty acid ester, with the molecular formula C₁₀H₂₀O₂ and a molecular weight of approximately 172.26 g/mol. It is derived from the esterification of 3-methylbutanol (also known as isoamyl alcohol) and pentanoic acid (also referred to as valeric acid) . This compound is characterized by its pleasant fruity aroma, which makes it appealing for various applications in flavoring and fragrance industries.
The primary reaction for synthesizing 3-Methylbutyl pentanoate involves the Fischer esterification process, where 3-methylbutanol reacts with pentanoic acid in the presence of an acid catalyst, typically sulfuric acid. The general reaction can be represented as follows:
This reaction is reversible, and the equilibrium can be shifted towards product formation by removing water or using excess reactants .
The synthesis of 3-Methylbutyl pentanoate can be achieved through several methods:
- Fischer Esterification: As previously mentioned, this method involves reacting 3-methylbutanol with pentanoic acid under acidic conditions.
- Transesterification: This method may involve the reaction of a fatty acid with an alcohol in the presence of a catalyst, though it is less common for this specific ester.
- Direct Esterification: In some cases, direct esterification can occur without a catalyst under specific conditions, although this is generally less efficient .
3-Methylbutyl pentanoate finds various applications due to its fruity aroma:
- Flavoring Agent: It is used in food products to impart fruity flavors.
- Fragrance Component: The compound is utilized in perfumes and scented products for its pleasant scent.
- Solvent: It may serve as a solvent in certain industrial applications due to its chemical properties.
Several compounds are structurally similar to 3-Methylbutyl pentanoate. Here are some notable examples:
Uniqueness of 3-Methylbutyl Pentanoate
What sets 3-Methylbutyl pentanoate apart from these similar compounds is its specific fruity aroma profile that closely resembles certain tropical fruits. Its unique synthesis from both 3-methylbutanol and pentanoic acid also contributes to its distinct chemical behavior compared to other esters derived from different alcohols or acids.
XLogP3
UNII
GHS Hazard Statements
H226 (96.74%): Flammable liquid and vapor [Warning Flammable liquids];
H411 (98.91%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Environmental Hazard
Other CAS
Wikipedia
Use Classification
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]








